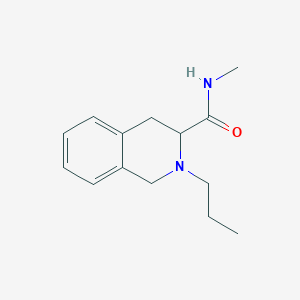![molecular formula C11H14BrNO3 B7526735 N-[(5-bromofuran-2-yl)methyl]-N-methyloxolane-2-carboxamide](/img/structure/B7526735.png)
N-[(5-bromofuran-2-yl)methyl]-N-methyloxolane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-bromofuran-2-yl)methyl]-N-methyloxolane-2-carboxamide, also known as Bmoc-L-Valine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry.
作用機序
The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N-methyloxolane-2-carboxamidee is not fully understood. It is thought to act by inhibiting the activity of enzymes such as DPP-IV and HDAC. By inhibiting these enzymes, N-[(5-bromofuran-2-yl)methyl]-N-methyloxolane-2-carboxamidee may be able to modulate the activity of various signaling pathways, leading to changes in gene expression and cellular function.
Biochemical and Physiological Effects
N-[(5-bromofuran-2-yl)methyl]-N-methyloxolane-2-carboxamidee has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of DPP-IV, leading to increased insulin secretion and improved glucose tolerance. It has also been shown to inhibit the activity of HDAC, leading to changes in gene expression and cellular differentiation. N-[(5-bromofuran-2-yl)methyl]-N-methyloxolane-2-carboxamidee has been shown to have anti-inflammatory effects, and it has been suggested that it may have potential as a treatment for inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of N-[(5-bromofuran-2-yl)methyl]-N-methyloxolane-2-carboxamidee is its potential as a tool for studying the role of enzymes such as DPP-IV and HDAC in disease. N-[(5-bromofuran-2-yl)methyl]-N-methyloxolane-2-carboxamidee can be used to selectively inhibit the activity of these enzymes, allowing researchers to study their effects on cellular function and disease progression. One limitation of N-[(5-bromofuran-2-yl)methyl]-N-methyloxolane-2-carboxamidee is its potential toxicity. It has been shown to have cytotoxic effects at high concentrations, and care should be taken when handling and using this compound in the laboratory.
将来の方向性
There are many potential future directions for research on N-[(5-bromofuran-2-yl)methyl]-N-methyloxolane-2-carboxamidee. One area of interest is the development of N-[(5-bromofuran-2-yl)methyl]-N-methyloxolane-2-carboxamidee-based drugs for the treatment of diseases such as cancer and inflammatory disorders. Another area of interest is the use of N-[(5-bromofuran-2-yl)methyl]-N-methyloxolane-2-carboxamidee as a tool for studying the role of DPP-IV and HDAC in disease. Further research is needed to fully understand the mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N-methyloxolane-2-carboxamidee and its potential applications in medicinal chemistry.
合成法
N-[(5-bromofuran-2-yl)methyl]-N-methyloxolane-2-carboxamidee can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. In solid-phase peptide synthesis, N-[(5-bromofuran-2-yl)methyl]-N-methyloxolane-2-carboxamidee is synthesized by coupling the N-[(5-bromofuran-2-yl)methyl]-N-methyloxolane-2-carboxamidee amino acid to a resin-bound peptide chain. In solution-phase peptide synthesis, N-[(5-bromofuran-2-yl)methyl]-N-methyloxolane-2-carboxamidee is synthesized by coupling the N-[(5-bromofuran-2-yl)methyl]-N-methyloxolane-2-carboxamidee amino acid to a growing peptide chain in solution.
科学的研究の応用
N-[(5-bromofuran-2-yl)methyl]-N-methyloxolane-2-carboxamidee has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have activity against a range of diseases, including cancer, viral infections, and neurological disorders. N-[(5-bromofuran-2-yl)methyl]-N-methyloxolane-2-carboxamidee has been studied as a potential inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. It has also been studied as a potential inhibitor of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
特性
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N-methyloxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-13(7-8-4-5-10(12)16-8)11(14)9-3-2-6-15-9/h4-5,9H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIPDVYQOATZJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(O1)Br)C(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

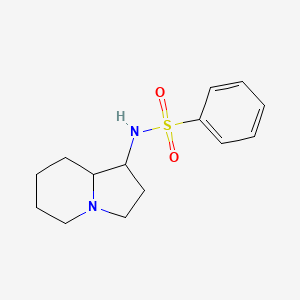

![3-[[4-[(2-Benzyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B7526671.png)
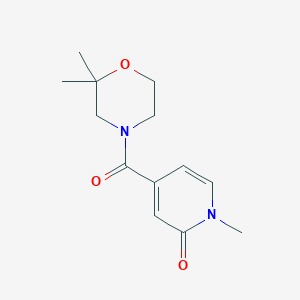
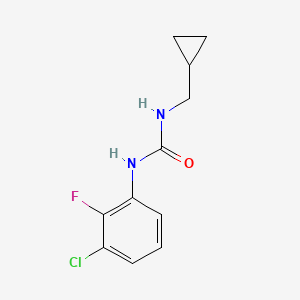
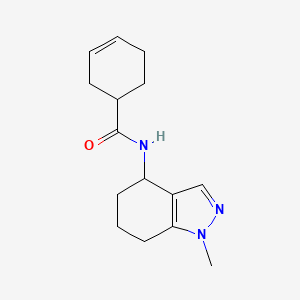
![N-[(5-bromofuran-2-yl)methyl]-N-methylcyclohex-3-ene-1-carboxamide](/img/structure/B7526723.png)
![1-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl]-3-(furan-3-ylmethyl)urea](/img/structure/B7526729.png)
![2-[(5-Chlorothiophen-2-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7526737.png)
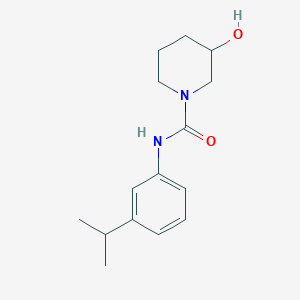
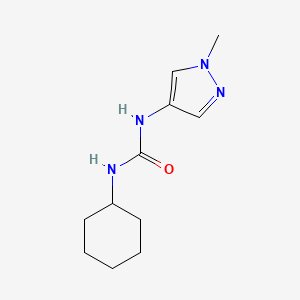
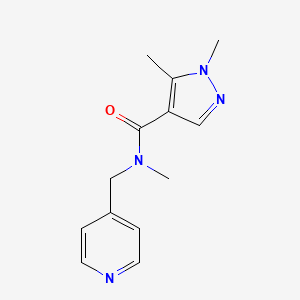
![[1-(2-Chloroprop-2-enyl)piperidin-4-yl]methanol](/img/structure/B7526772.png)
